molecular formula C30H56OSi B092177 5alpha-Cholestane, 3alpha-(trimethylsiloxy)- CAS No. 18880-50-7

5alpha-Cholestane, 3alpha-(trimethylsiloxy)-

Cat. No. B092177
CAS RN: 18880-50-7
M. Wt: 460.8 g/mol
InChI Key: HRLPEXVPNOBUDF-XEUPFQEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha-Cholestane, 3alpha-(trimethylsiloxy)- is a steroid compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of cholesterol and has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of 5alpha-Cholestane, 3alpha-(trimethylsiloxy)- is not fully understood. However, it is believed to act as an antioxidant and prevent oxidative stress-induced damage to neurons. It may also modulate neurotransmitter release and enhance synaptic plasticity, leading to improved cognitive function.
Biochemical and Physiological Effects:
5alpha-Cholestane, 3alpha-(trimethylsiloxy)- has been shown to have various biochemical and physiological effects. It can enhance the activity of antioxidant enzymes and reduce the production of reactive oxygen species. It can also improve mitochondrial function and energy metabolism, leading to increased ATP production. Additionally, it can modulate the expression of genes involved in neuroprotection and synaptic plasticity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5alpha-Cholestane, 3alpha-(trimethylsiloxy)- in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it a reliable compound for research. However, one of the limitations is its relatively low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on 5alpha-Cholestane, 3alpha-(trimethylsiloxy)-. One direction is to investigate its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and how it can be used to enhance cognitive function and memory. Finally, research is needed to develop more efficient synthesis methods and improve its solubility in water for easier use in experiments.
Conclusion:
In conclusion, 5alpha-Cholestane, 3alpha-(trimethylsiloxy)- is a steroid compound that has potential applications in various scientific research fields. It can be synthesized using different methods, and its neuroprotective and cognitive-enhancing effects make it a promising compound for further research. However, more research is needed to fully understand its mechanism of action and develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 5alpha-Cholestane, 3alpha-(trimethylsiloxy)- can be achieved using different methods. One of the most commonly used methods involves the reaction of cholesterol with trimethylsilyl chloride and a base such as pyridine. This method yields a high purity compound that can be further purified using column chromatography. Other methods involve the use of protecting groups and different reagents to achieve the desired compound.

Scientific Research Applications

5alpha-Cholestane, 3alpha-(trimethylsiloxy)- has been used in various scientific research applications. One of the most significant applications is in the field of neuroscience. This compound has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. Additionally, it has been shown to enhance cognitive function and memory in animal models.

properties

CAS RN

18880-50-7

Product Name

5alpha-Cholestane, 3alpha-(trimethylsiloxy)-

Molecular Formula

C30H56OSi

Molecular Weight

460.8 g/mol

IUPAC Name

[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane

InChI

InChI=1S/C30H56OSi/c1-21(2)10-9-11-22(3)26-14-15-27-25-13-12-23-20-24(31-32(6,7)8)16-18-29(23,4)28(25)17-19-30(26,27)5/h21-28H,9-20H2,1-8H3/t22-,23+,24-,25+,26-,27+,28+,29+,30-/m1/s1

InChI Key

HRLPEXVPNOBUDF-XEUPFQEJSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C)C)C

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O[Si](C)(C)C)C)C

Origin of Product

United States

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